

# An In-Depth Technical Guide to Benzoquinonium Dibromide (CAS 311-09-1)

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## Compound of Interest

Compound Name: *Benzoquinonium dibromide*

Cat. No.: *B15617874*

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## Abstract

**Benzoquinonium dibromide** (CAS 311-09-1) is a quaternary ammonium compound historically recognized for its potent neuromuscular blocking and ganglionic blocking activities. It functions primarily as a nicotinic acetylcholine receptor (nAChR) antagonist, exhibiting a complex interaction with these ion channels. This technical guide provides a comprehensive overview of the available scientific data on **benzoquinonium dibromide**, including its physicochemical properties, mechanism of action, and key experimental findings. The information is presented to support further research and development efforts in the fields of pharmacology and neuroscience.

## Physicochemical Properties

**Benzoquinonium dibromide** is a red solid with the following properties:

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 311-09-1   | [1][2]    |
| Molecular Formula | C <sub>34</sub> H <sub>50</sub> Br <sub>2</sub> N <sub>4</sub> O <sub>2</sub>  | [1][2]    |
| Molecular Weight  | 706.6 g/mol  | [1][2]    |
| Appearance        | Red solid  | [1]       |
| Solubility        | Insoluble in water; Soluble in DMSO (<70.66 mg/mL)   | [1]       |
| Storage           | Store at room temperature  | [1]       |
| IUPAC Name        | N,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium] dibromide | [2]       |
| Canonical SMILES  | CC--INVALID-LINK--(CCCNC1=CC(=O)C(=CC1=O)NCCC--INVALID-LINK--(CC)CC2=CC=CC=C2)CC3=C C=CC=C3.[Br-].[Br-]                | [1]       |

## Mechanism of Action

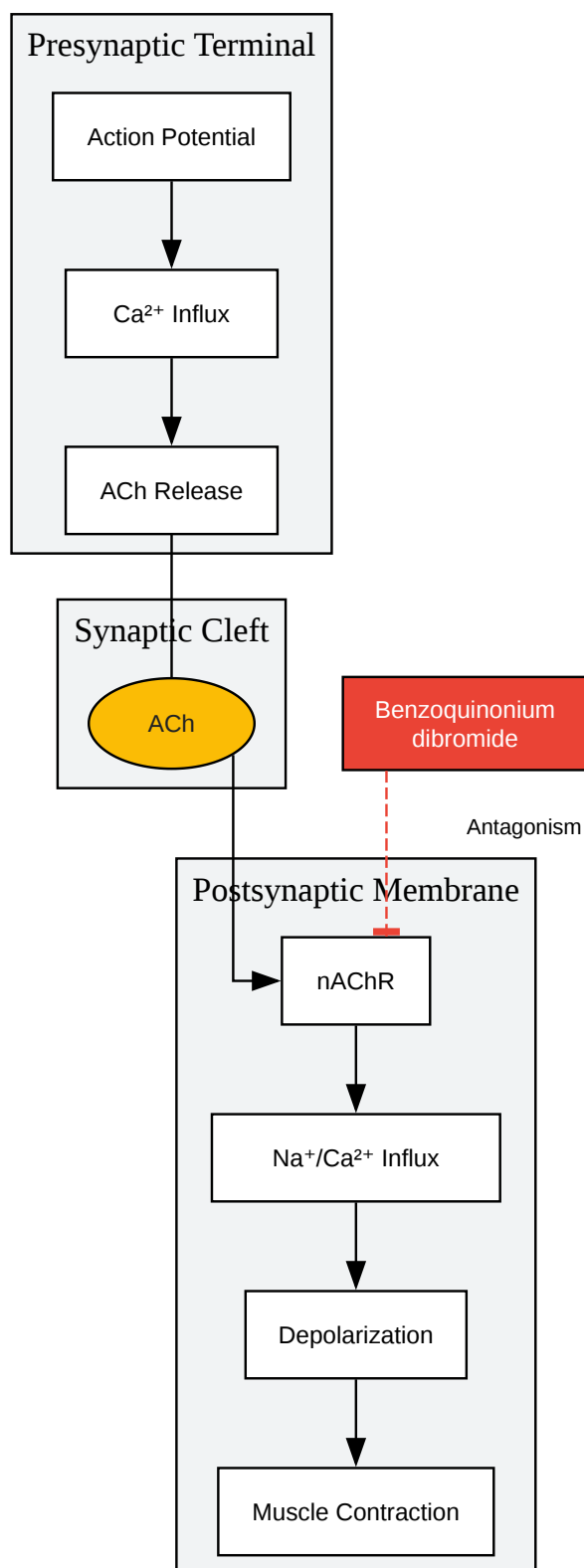
**Benzoquinonium dibromide** exerts its pharmacological effects primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction and in autonomic ganglia.

The interaction of **benzoquinonium dibromide** with nAChRs is multifaceted. It not only acts as a competitive antagonist at the acetylcholine binding site but also functions as an open-channel blocker.[1] Furthermore, studies have shown that it can activate single-channel currents in neuronal nAChRs, suggesting a more complex modulatory role.[1]

## Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of acetylcholine (ACh) to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) and subsequent depolarization of the postsynaptic membrane. This depolarization initiates a cascade of downstream signaling events. In the context of neuromuscular transmission, this leads to muscle contraction.

**Benzoquinonium dibromide**, by blocking this initial step, prevents muscle depolarization and induces paralysis.



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**Figure 1.** Simplified signaling pathway at the neuromuscular junction and the antagonistic action of **Benzoquinonium dibromide**.

## Quantitative Pharmacological Data

The following table summarizes the available quantitative data for **benzoquinonium dibromide**.

| Parameter                         | Value                         | Species/System                | Reference(s) |
|-----------------------------------|-------------------------------|-------------------------------|--------------|
| IC <sub>50</sub> (nAChRs)         | 0.46 $\mu$ M                  | Not specified                 | [3]          |
| Single-Channel Conductance States | 43 $\pm$ 3.3 pS               | Fetal rat hippocampal neurons | [1]          |
| 30 $\pm$ 4.2 pS                   | Fetal rat hippocampal neurons | [1]                           |              |

No specific in vivo pharmacokinetic parameters (C<sub>max</sub>, T<sub>max</sub>, half-life, clearance, volume of distribution) or LD<sub>50</sub> values for **benzoquinonium dibromide** were identified in the reviewed literature.

## Experimental Protocols

Detailed experimental protocols for the characterization of **benzoquinonium dibromide** are not readily available in modern literature. However, based on the cited historical studies, the following general methodologies would have been employed.

### In Vitro Electrophysiology (Patch-Clamp)

This technique is used to study the effects of a compound on ion channels in isolated cells, such as the fetal rat hippocampal neurons mentioned in the literature.[1]

Objective: To measure the effect of **benzoquinonium dibromide** on nAChR single-channel currents.

Methodology:

- Cell Culture: Fetal rat hippocampal neurons are cultured for 11 to 35 days.
- Patch Preparation: An "outside-out" patch of the neuronal membrane containing nAChRs is excised using a micropipette.
- Drug Application: **Benzoquinonium dibromide** (0.1-10  $\mu$ M) is applied to the patch.
- Data Acquisition: The current flowing through the single ion channels is recorded using a patch-clamp amplifier.
- Analysis: The amplitude and frequency of single-channel openings are analyzed to determine the effect of the compound.

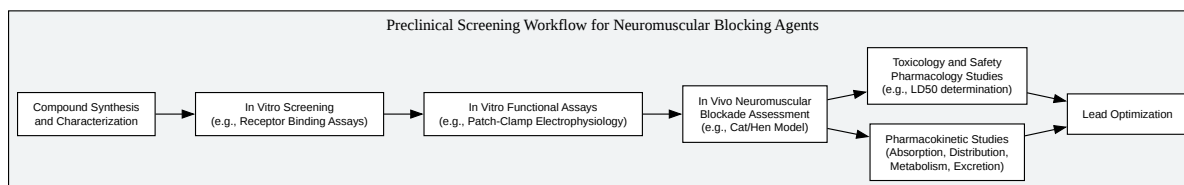
## In Vivo Neuromuscular Blockade Assessment (Cat/Hen Model)

These experiments assess the paralytic effect of the compound in a whole-animal model.<sup>[4]</sup>

Objective: To determine the neuromuscular blocking properties of **benzoquinonium dibromide**.

Methodology:

- Animal Preparation: A cat or hen is anesthetized. The sciatic nerve and the tibialis anterior muscle (in cats) or the gastrocnemius muscle (in hens) are surgically exposed.
- Stimulation: The motor nerve is stimulated with electrodes to elicit muscle contractions (twitches).
- Drug Administration: **Benzoquinonium dibromide** is administered intravenously.
- Measurement: The force of the muscle twitches is recorded using a force transducer.
- Analysis: The reduction in twitch height following drug administration is quantified to determine the degree of neuromuscular blockade.



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